(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide
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Overview
Description
U 93385 is a small molecule drug that acts as a selective agonist for the 5-hydroxytryptamine (5-HT)1A receptor and an antagonist for dopamine receptors. It was initially developed by Pfizer Inc. for potential therapeutic applications in treating anxiety and major depressive disorder .
Preparation Methods
The synthesis of U 93385 involves the preparation of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide. The synthetic route typically includes the following steps:
Formation of the indole ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the propyl group: This step involves the alkylation of the indole ring to introduce the propyl group.
Formation of the carboxamide group: This involves the reaction of the intermediate with appropriate reagents to form the carboxamide group.
Chemical Reactions Analysis
U 93385 undergoes several types of chemical reactions:
Oxidation: U 93385 can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: U 93385 can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
U 93385 has been extensively studied for its potential therapeutic applications:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine (5-HT)1A receptor agonists and dopamine receptor antagonists.
Biology: U 93385 is used in biological studies to understand the role of 5-hydroxytryptamine (5-HT)1A receptors and dopamine receptors in various physiological processes.
Medicine: The compound has been investigated for its potential use in treating anxiety and major depressive disorder.
Mechanism of Action
U 93385 exerts its effects by selectively binding to and activating 5-hydroxytryptamine (5-HT)1A receptors, which are involved in the regulation of mood and anxiety. It also acts as an antagonist for dopamine receptors, which play a role in the modulation of neurotransmission. The activation of 5-hydroxytryptamine (5-HT)1A receptors leads to a decrease in the release of neurotransmitters such as serotonin and dopamine, resulting in anxiolytic and antidepressant effects .
Comparison with Similar Compounds
U 93385 is unique in its dual action as a 5-hydroxytryptamine (5-HT)1A receptor agonist and dopamine receptor antagonist. Similar compounds include:
Buspirone: A 5-hydroxytryptamine (5-HT)1A receptor agonist used to treat anxiety.
Gepirone: Another 5-hydroxytryptamine (5-HT)1A receptor agonist with anxiolytic properties.
Flesinoxan: A selective 5-hydroxytryptamine (5-HT)1A receptor agonist with antidepressant effects.
U 93385 stands out due to its combined action on both 5-hydroxytryptamine (5-HT)1A receptors and dopamine receptors, making it a valuable compound for research and potential therapeutic applications.
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Properties
CAS No. |
147145-16-2 |
---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide |
InChI |
InChI=1S/C16H22N2O/c1-2-9-18-10-8-12-14(18)7-6-11-4-3-5-13(15(11)12)16(17)19/h3-5,12,14H,2,6-10H2,1H3,(H2,17,19)/t12-,14-/m1/s1 |
InChI Key |
JSZBRMZCAIJCKB-TZMCWYRMSA-N |
Isomeric SMILES |
CCCN1CC[C@@H]2[C@H]1CCC3=C2C(=CC=C3)C(=O)N |
SMILES |
CCCN1CCC2C1CCC3=C2C(=CC=C3)C(=O)N |
Canonical SMILES |
CCCN1CCC2C1CCC3=C2C(=CC=C3)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz(e)indole-9-carboxamide U 93385 U-93385 U93385 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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